7-Hexyl-1,3-dimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hexyl-1,3-dimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione is a complex organic compound with the molecular formula C24H28N4O2S. This compound is part of the purine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 7-Hexyl-1,3-dimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione typically involves multi-step organic reactions. . The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity .
Chemical Reactions Analysis
7-Hexyl-1,3-dimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Scientific Research Applications
7-Hexyl-1,3-dimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 7-Hexyl-1,3-dimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione involves its interaction with specific molecular targets and pathways. It has been shown to act as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and an inhibitor of phosphodiesterases (PDEs) 4B/7A . These interactions result in the modulation of pain and inflammation pathways, contributing to its analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
7-Hexyl-1,3-dimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione can be compared with other similar compounds such as:
Theophylline (1,3-Dimethylxanthine): Both compounds belong to the purine family, but theophylline lacks the naphthalen-1-ylmethylsulfanyl group, which imparts unique properties to this compound.
Caffeine (1,3,7-Trimethylxanthine): Similar to theophylline, caffeine is another purine derivative but with different substituents, leading to distinct biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H28N4O2S |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
7-hexyl-1,3-dimethyl-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C24H28N4O2S/c1-4-5-6-9-15-28-20-21(26(2)24(30)27(3)22(20)29)25-23(28)31-16-18-13-10-12-17-11-7-8-14-19(17)18/h7-8,10-14H,4-6,9,15-16H2,1-3H3 |
InChI Key |
HVHRQDQWMGSTJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCC3=CC=CC4=CC=CC=C43)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.